

# NI-42 bromodomain inhibitor research

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** NI-42

Cat. No.: S537137

Get Quote

## Potency and Selectivity Profile

**NI-42** is a biased inhibitor with high potency for its primary targets. The table below summarizes its binding affinity (Kd) and inhibitory activity (IC50) against key bromodomains.

Target	IC <sub>50</sub> (nM)	Kd (nM)
BRPF1	7.9 [1] [2] [3]	40 [1] [2] [3]
BRPF2	48 [2] [3]	210 [2] [3]
BRPF3	260 [2] [3]	940 [2] [3]
BRD7	82 [1] [2] [3]	Not Specified
BRD9	310 [2] [3]	1130 [2]
BRD4 (BD1)	4500 [2] [3]	Not Specified

**NI-42** demonstrates excellent selectivity. Screening against a panel of 48 bromodomains showed that its activity is confined to the class IV family, with minimal stabilization ( $\Delta T_m < 1^\circ\text{C}$ ) for all non-class IV bromodomains [1]. It also showed 45.6% inhibition of the hERG ion channel at a high concentration of 30  $\mu\text{M}$  [1].

## Experimental Evidence and Applications

### In Vitro Cellular Activity

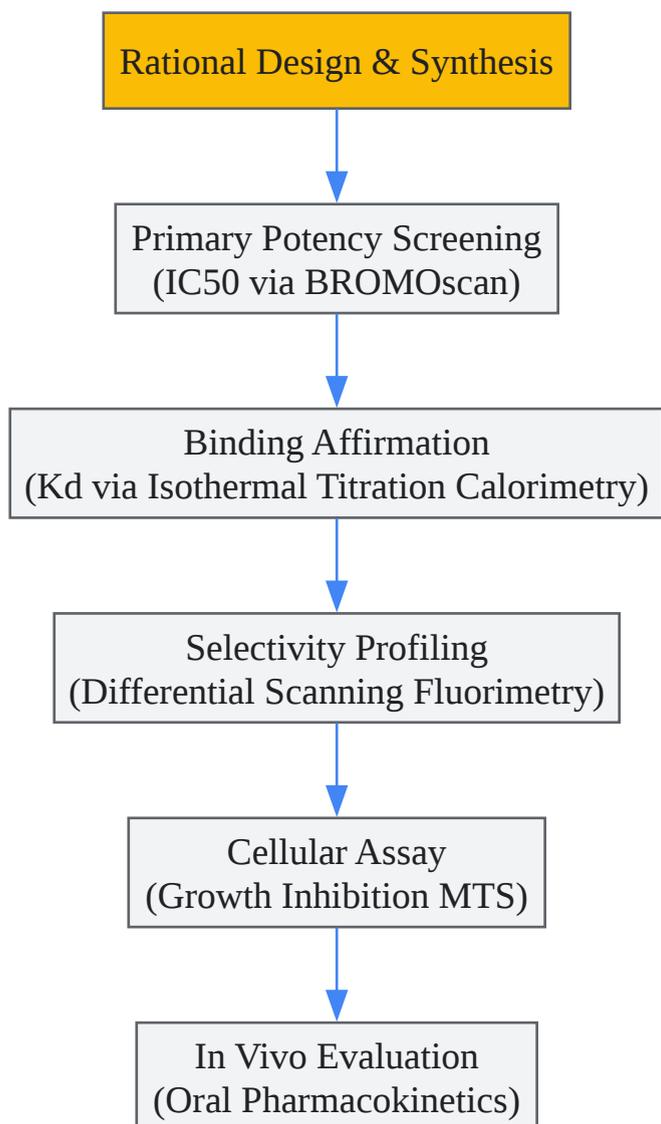
**NI-42** has shown functional activity in cellular assays, modulating cellular phenotype at low micromolar concentrations in cancer models [4]. One study reported **growth inhibition (GI<sub>50</sub>) values at or below 1  $\mu$ M** in a diverse panel of human cancer cell lines, including AGS (gastric), COLO 205 (colon), and HepG2 (liver) cells after 72 hours of treatment [3].

### In Vivo Suitability

**NI-42** was designed for and is considered suitable for *in vivo* studies [4]. Its pharmacokinetic properties are compatible with **oral dosing**, which is a key advantage over other probes like GSK6853 that are limited to intraperitoneal dosing [1].

## Key Experimental Protocols

The characterization of **NI-42** involved several key biochemical and biophysical techniques. The experimental workflow for its development and validation can be summarized as follows, which you can adapt for related research:



[Click to download full resolution via product page](#)

- **Primary Potency Screening (BROMOscan Assay):** This high-throughput method determines the half-maximal inhibitory concentration ( $IC_{50}$ ) of the compound against a wide range of bromodomains. **NI-42** was screened against a panel of 48 bromodomains to generate its initial selectivity profile [1].
- **Binding Affinity Measurement (Isothermal Titration Calorimetry - ITC):** ITC directly measures the binding affinity ( $K_d$ ) between the inhibitor and its target protein by quantifying the heat change during binding. This method provided the key  $K_d$  values for BRPF1/2/3 [1].
- **Target Engagement & Stability (Differential Scanning Fluorimetry - DSF):** DSF assesses the stabilization of the target protein upon compound binding by measuring its thermal shift ( $\Delta T_m$ ). This technique confirmed **NI-42**'s selective engagement with class IV bromodomains [1].
- **Cellular Proliferation Assay (MTS Assay):** This colorimetric method measures the activity of cellular enzymes to determine the number of viable cells, used to establish **NI-42**'s growth inhibition ( $GI_{50}$ ) values in various cell lines [3].

## Comparison with Other Chemical Probes

When selecting a chemical probe for your research, it's helpful to compare available options. The Scientific Review Board at [chemicalprobes.org](https://chemicalprobes.org) notes that while the closely related probe **NI-57** is the preferred choice for cellular work against BRPF1, BRD1, and BRPF3, **NI-42 may be the best available tool for in vivo models requiring chronic oral dosing** [1]. Another probe, **GSK6853**, is reported to be more potent and selective for cellular use but is not suitable for oral administration [1].

## Conclusion

In summary, for researchers investigating the biology of BRPF bromodomains, especially in contexts requiring *in vivo* oral dosing, **NI-42** serves as a valuable, well-characterized chemical tool. Its strong, selective inhibition of BRPF1, along with its clear and consistent potency data, makes it a reliable choice for epigenetic research.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Probe NI-42 [[chemicalprobes.org](https://chemicalprobes.org)]
2. - NI | Epigenetic Reader Domain | TargetMol 42 [[targetmol.com](https://targetmol.com)]
3. NI-42 | BRPFs BRD Inhibitor [[medchemexpress.com](https://medchemexpress.com)]
4. [PDF] Design of a Biased Potent Small Molecule Inhibitor of the... [[semanticscholar.org](https://www.semanticscholar.org)]

To cite this document: Smolecule. [NI-42 bromodomain inhibitor research]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b537137#ni-42-bromodomain-inhibitor-research>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)